Ethyl 2-cyano-2-ethyl-3-methylhex-3-enoate
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Overview
Description
Ethyl 2-cyano-2-ethyl-3-methylhex-3-enoate is an organic compound with the molecular formula C12H19NO2 It is characterized by the presence of a nitrile group (–C≡N) and an ester group (–COOEt) within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-2-ethyl-3-methylhex-3-enoate typically involves the reaction of ethyl acetoacetate with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by an elimination reaction to form the desired product. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-2-ethyl-3-methylhex-3-enoate undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using a palladium catalyst.
Substitution: Alcohols or amines in the presence of acid or base catalysts.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various esters or acids depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-cyano-2-ethyl-3-methylhex-3-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-2-ethyl-3-methylhex-3-enoate involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis or transesterification. These interactions can modulate biological pathways and influence the compound’s activity in different applications.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-cyano-3-methylbutanoate
- Ethyl 2-cyano-3-phenylprop-2-enoate
- Ethyl 2-cyano-3-ethoxyacrylate
Uniqueness
Ethyl 2-cyano-2-ethyl-3-methylhex-3-enoate is unique due to its specific structural features, such as the presence of both a nitrile and an ester group, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and industrial processes.
Properties
CAS No. |
85392-13-8 |
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Molecular Formula |
C12H19NO2 |
Molecular Weight |
209.28 g/mol |
IUPAC Name |
ethyl (E)-2-cyano-2-ethyl-3-methylhex-3-enoate |
InChI |
InChI=1S/C12H19NO2/c1-5-8-10(4)12(6-2,9-13)11(14)15-7-3/h8H,5-7H2,1-4H3/b10-8+ |
InChI Key |
WGRSGSSXYRCXSF-CSKARUKUSA-N |
Isomeric SMILES |
CC/C=C(\C)/C(CC)(C#N)C(=O)OCC |
Canonical SMILES |
CCC=C(C)C(CC)(C#N)C(=O)OCC |
Origin of Product |
United States |
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